N-phenyl-3,6-di(N-carbazolyl)carbazole

Catalog No.
S811445
CAS No.
211685-96-0
M.F
C42H27N3
M. Wt
573.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-phenyl-3,6-di(N-carbazolyl)carbazole

CAS Number

211685-96-0

Product Name

N-phenyl-3,6-di(N-carbazolyl)carbazole

IUPAC Name

3,6-di(carbazol-9-yl)-9-phenylcarbazole

Molecular Formula

C42H27N3

Molecular Weight

573.7 g/mol

InChI

InChI=1S/C42H27N3/c1-2-12-28(13-3-1)43-41-24-22-29(44-37-18-8-4-14-31(37)32-15-5-9-19-38(32)44)26-35(41)36-27-30(23-25-42(36)43)45-39-20-10-6-16-33(39)34-17-7-11-21-40(34)45/h1-27H

InChI Key

ZEGYQBGJQMTXKA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=C2C=CC(=C7)N8C9=CC=CC=C9C1=CC=CC=C18

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=C2C=CC(=C7)N8C9=CC=CC=C9C1=CC=CC=C18
  • Organic Electronics

    N-phenyl-3,6-di(N-carbazolyl)carbazole belongs to a class of compounds known as carbazoles. Carbazoles are well-known for their aromatic character and electron-transporting properties . This suggests N-phenyl-3,6-di(N-carbazolyl)carbazole could be a candidate material for organic electronics applications such as organic light-emitting diodes (OLEDs) or organic solar cells.

  • Material Science

    The presence of three carbazole units in the molecule could lead to interesting self-assembly properties. Carbazole-based materials are being studied for their potential applications in organic photovoltaics and light-emitting devices due to their ability to form ordered structures . Further research is needed to determine if N-phenyl-3,6-di(N-carbazolyl)carbazole exhibits similar properties.

N-phenyl-3,6-di(N-carbazolyl)carbazole is a complex organic compound characterized by its unique structure, which consists of a central carbazole unit substituted at the 3 and 6 positions with N-carbazolyl groups and at the nitrogen atom with a phenyl group. This compound falls under the category of carbazole derivatives, which are known for their significant electronic properties and applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics.

The molecular formula of N-phenyl-3,6-di(N-carbazolyl)carbazole is C₄₂H₂₇N₃, and its structure features an extended π-conjugated system that enhances its photophysical properties, making it a valuable candidate for various optoelectronic applications. The presence of multiple carbazole units contributes to its high thermal stability and good solubility in organic solvents, which are essential characteristics for processing in electronic devices .

The mechanism of action of NPDC is primarily related to its ability to transport and emit light. The conjugated structure allows for efficient charge transport, while the presence of nitrogen atoms can influence the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) []. These factors contribute to NPDC's potential for applications in OLEDs.

The chemical behavior of N-phenyl-3,6-di(N-carbazolyl)carbazole primarily involves oxidative reactions. It exhibits reversible electrochemical properties, allowing it to undergo oxidation and reduction processes. These reactions are crucial for its function in electronic applications, where charge transport is essential. The compound can also participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex structures or to modify its properties further.

The synthesis of N-phenyl-3,6-di(N-carbazolyl)carbazole typically involves several key steps:

  • Formation of Carbazole Units: The initial step often includes the synthesis of carbazole derivatives through cyclization reactions involving aniline derivatives.
  • N-Arylation: The introduction of the phenyl group at the nitrogen atom can be achieved through N-arylation methods, which may involve palladium-catalyzed cross-coupling reactions.
  • Substitution Reactions: The final product is obtained by further substitution at the 3 and 6 positions of the carbazole core using appropriate N-carbazolyl precursors.

N-phenyl-3,6-di(N-carbazolyl)carbazole has several notable applications:

  • Organic Light Emitting Diodes (OLEDs): Its excellent photophysical properties make it suitable for use as an emitting layer or host material in OLEDs.
  • Organic Photovoltaics: The compound's ability to facilitate charge transport enhances its potential use in solar cell technologies.
  • Electrochromic Devices: Due to its electrochemical activity, it can be utilized in devices that change color upon electrical stimulation.

These applications leverage the compound's unique electronic characteristics and stability under operational conditions .

Interaction studies involving N-phenyl-3,6-di(N-carbazolyl)carbazole focus on its electrochemical behavior and how it interacts with other materials in device architectures. Research has shown that this compound can form stable complexes with various electron acceptors, enhancing charge transfer efficiency in organic electronic devices. Additionally, studies have explored its interactions with different solvents and matrices to optimize performance in practical applications .

Several compounds share structural similarities with N-phenyl-3,6-di(N-carbazolyl)carbazole. Here is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
3,6-Di(carbazol-9-yl)-N-(4-nitrophenyl)carbazoleStructureContains a nitrophenyl group; used in electrochromic applications.
3,6-Di(9-carbazolyl)-9-(2-ethylhexyl)carbazoleStructureHas an alkyl substituent; enhances solubility and film-forming ability.
3,6-Di(phenylamino)-9H-carbazoleStructureFeatures amino groups; known for high hole mobility in OLEDs.

N-phenyl-3,6-di(N-carbazolyl)carbazole stands out due to its combination of multiple carbazole units and a phenyl substituent that enhances both thermal stability and electronic properties compared to these similar compounds .

N-phenyl-3,6-di(N-carbazolyl)carbazole represents a structurally complex tri-carbazole derivative that has garnered significant attention for its unique electrochemical and thermal properties [1]. This compound belongs to the family of carbazole derivatives known for their exceptional optoelectronic characteristics and potential applications in organic electronics [1] . The synthesis and modification of this tercarbazole structure requires sophisticated synthetic strategies that can effectively construct the multi-carbazole framework while maintaining structural integrity and desired functional properties.

Synthetic Routes for Carbazole Derivatives

The construction of N-phenyl-3,6-di(N-carbazolyl)carbazole involves multiple synthetic pathways that capitalize on the inherent reactivity of carbazole units and their ability to undergo selective coupling reactions [3] [4]. The synthetic approaches for carbazole derivatives have evolved significantly, incorporating both traditional metal-catalyzed coupling reactions and modern electrochemical methods [4] [5]. These methodologies enable the precise assembly of complex multi-carbazole architectures while controlling regioselectivity and reaction efficiency.

Ullmann Coupling and Buchwald-Hartwig Amination

Ullmann coupling reactions represent one of the most established methods for the synthesis of N-arylcarbazole derivatives, including N-phenyl-3,6-di(N-carbazolyl)carbazole [4]. The copper-catalyzed Ullmann-type carbon-nitrogen cross-coupling reaction employs copper(I) iodide as the catalyst in conjunction with potassium phosphate as the base and 1,4-dioxane as the solvent system [4]. This methodology has been successfully applied to the reaction between carbazole derivatives and aryl chlorides at elevated temperatures of approximately 140 degrees Celsius [4].

The efficiency of Ullmann coupling for tercarbazole synthesis has been demonstrated with yields ranging from 60 to 85 percent, depending on the specific substrate combination and reaction conditions [4]. The reaction proceeds through the formation of a copper-carbazole intermediate, which subsequently undergoes nucleophilic substitution with the aryl halide substrate [4]. The use of N,N-bis(thiophene-2-ylmethyl)oxalamide as a ligand has been shown to enhance the reactivity of aryl chlorides in these transformations [4].

Buchwald-Hartwig amination provides an alternative palladium-catalyzed approach for the construction of carbon-nitrogen bonds in carbazole derivatives [6]. This methodology has been particularly effective for the asymmetric synthesis of axially chiral carbazole derivatives through intramolecular cyclization processes [6]. The reaction typically employs palladium catalysts in combination with phosphine ligands and suitable bases under elevated temperature conditions [6]. Yields for Buchwald-Hartwig amination reactions generally range from 70 to 90 percent, making this method highly attractive for synthetic applications [6].

Synthetic MethodCatalyst/ConditionsYield Range (%)AdvantagesReference Citation
Ullmann CouplingCuI, K₃PO₄, 1,4-dioxane, 140°C60-85High efficiency for aryl chlorides [4]
Buchwald-Hartwig AminationPd-catalyst, base, elevated temperature70-90Broad substrate scope [6]
Suzuki Cross-CouplingPd(OAc)₂, P(o-tol)₃65-80Well-established conditions [7]
Cadogan CyclizationPPh₃, elevated temperature50-75One-pot carbazole formation [8] [9]

The mechanistic understanding of these coupling reactions has been enhanced through density functional theory calculations, which have elucidated the role of axial-to-axial chirality transfer in intramolecular Buchwald-Hartwig amination processes [6]. Enantiospecificities of up to 91 percent have been achieved in these transformations, demonstrating the precision with which these reactions can be controlled [6].

Electropolymerization Techniques

Electropolymerization represents a powerful synthetic strategy for the preparation of polycarbazole films from N-phenyl-3,6-di(N-carbazolyl)carbazole monomers [1]. This technique involves the oxidative coupling of carbazole units through electrochemical processes that result in the formation of robust polymer networks [1]. The electropolymerization of tercarbazole compounds has been extensively studied, revealing distinct mechanistic pathways depending on the substitution pattern of the carbazole units [1].

Cyclic voltammetry serves as the primary method for electropolymerization, typically conducted in a potential range from 0.0 to +2.0 volts versus saturated calomel electrode with scan rates of 50 millivolts per second [1] [10]. The electropolymerization process results in continuous film growth on electrode surfaces, with the formation of smooth and freestanding thin films [1] [10]. The thickness of these films can be controlled through the number of electrochemical cycles, typically ranging from 50 to 200 nanometers [1] [10].

Chronoamperometry provides an alternative electropolymerization approach, employing constant potential conditions at +1.5 volts versus saturated calomel electrode for controlled deposition periods of approximately 3 minutes [10]. This method offers precise control over film thickness and morphology, making it particularly suitable for applications requiring uniform coating properties [10].

PropertyN-phenyl-3,6-dicarbazolylcarbazoleNitro-substituted derivativeAmino-substituted derivativeReference Citation
Oxidation Potential (V vs SCE)+1.2 to +1.5+1.0 to +1.3+0.8 to +1.1 [1]
Reduction Potential (V vs SCE)-2.3 to -2.0-1.8 to -1.5-2.1 to -1.8 [1]
HOMO Level (eV)-5.4 to -5.6-5.2 to -5.4-5.0 to -5.2 [1]
LUMO Level (eV)-2.2 to -2.5-2.5 to -2.8-2.2 to -2.5 [1]
Band Gap (eV)3.0-3.22.6-2.92.8-3.0 [1]
Electropolymerization Potential (V)+1.5 to +2.0+1.3 to +1.8+1.1 to +1.6 [1] [11] [10]

The electrochemical characterization of N-phenyl-3,6-di(N-carbazolyl)carbazole reveals oxidation potentials ranging from +1.2 to +1.5 volts versus saturated calomel electrode, with corresponding reduction potentials between -2.3 and -2.0 volts [1] . These electrochemical properties result in band gaps of 3.0 to 3.2 electron volts, indicating the semiconducting nature of these materials [1] .

The polymerization mechanism involves carbazole-carbazole coupling reactions that proceed through radical cation intermediates [1]. For substituted derivatives, additional coupling pathways may be operative, such as amino-carbazole coupling in the case of amino-substituted tercarbazoles [1]. The resulting polymer films exhibit reversible electrochemical oxidation processes with significant electrochromic behavior, changing from pale yellow in the neutral state to blue when fully oxidized [1].

Functionalization Approaches

The functionalization of N-phenyl-3,6-di(N-carbazolyl)carbazole requires careful consideration of the reactivity patterns inherent to the carbazole framework and the steric constraints imposed by the tri-carbazole architecture [12] [13]. Functionalization strategies must address both the electronic properties of the carbazole units and the spatial accessibility of different positions within the molecular structure [12] [13]. These approaches encompass both position-specific substitution reactions and the strategic introduction of electron-withdrawing or electron-donating groups to modulate the electronic characteristics of the compound.

Position-Specific Substitution Patterns

The carbazole framework exhibits distinct reactivity patterns at different ring positions, with the C-3 and C-6 positions showing high reactivity toward electrophilic substitution reactions [12] [13]. These positions benefit from electron-donating activation provided by the nitrogen atom in the carbazole ring system [12] [13]. Friedel-Crafts reactions and electropolymerization processes preferentially occur at these highly reactive sites [12] [13].

The C-1 and C-8 positions demonstrate moderate reactivity and are typically accessed through directed lithiation or metal-catalyzed carbon-hydrogen activation strategies [12]. These positions require more forcing conditions compared to the C-3 and C-6 positions but still provide viable synthetic entry points for functionalization [12]. The use of organolithium reagents in the presence of tetramethylethylenediamine has proven effective for deprotonation at these sites [12].

The C-2 and C-7 positions represent the most challenging sites for functionalization, requiring special conditions and remote functionalization approaches [12]. These positions exhibit weak activation and are relatively difficult to access through conventional synthetic methods [12]. However, recent developments in remote functionalization strategies have provided access to these previously inaccessible positions [12].

Substitution PositionReactivitySynthetic MethodElectronic EffectReference Citation
C-3 positionHigh (electrophilic substitution)Friedel-Crafts, electropolymerizationElectron-donating activation [12] [13]
C-6 positionHigh (electrophilic substitution)Friedel-Crafts, electropolymerizationElectron-donating activation [12] [13]
C-1 positionModerate (directed lithiation)Lithiation, metal-catalyzed C-H activationModerate activation [12]
C-8 positionModerate (directed lithiation)Lithiation, metal-catalyzed C-H activationModerate activation [12]
C-2 positionLow (special conditions)Remote functionalizationWeak activation [12]
C-7 positionLow (special conditions)Remote functionalizationWeak activation [12]
N-9 positionHigh (nucleophilic substitution)Alkylation, arylationStrong nucleophilicity [3] [5]

The N-9 position exhibits strong nucleophilicity and readily undergoes alkylation and arylation reactions [3] [5]. This position serves as the primary site for the attachment of phenyl groups in N-phenyl-3,6-di(N-carbazolyl)carbazole and related derivatives [3] [5]. The high reactivity at this position enables efficient synthetic transformations under mild conditions [3] [5].

Regioselectivity in carbazole functionalization has been extensively studied through both experimental and computational approaches [13] [14]. The regioselective functionalization reaction of unprotected carbazoles with donor-acceptor cyclopropanes has demonstrated the ability to achieve highly selective nitrogen-initiated nucleophilic ring opening reactions [13]. Using scandium triflate as a Lewis acid catalyst, selective N-H functionalization can be achieved, while the use of triflic acid as a Brønsted acid catalyst promotes straightforward C-H functionalization at the 3-position [13].

The introduction of electron-withdrawing and electron-donating groups into the N-phenyl-3,6-di(N-carbazolyl)carbazole framework provides a powerful means of tuning the electronic properties and functional characteristics of these materials [15] [16] [17]. Electron-withdrawing groups such as cyano, nitro, and trifluoromethyl substituents significantly impact the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, resulting in deeper energy levels and wider band gaps [15] [16] [17].

Cyano groups represent particularly effective electron-withdrawing substituents, capable of lowering the highest occupied molecular orbital by 0.4 to 0.6 electron volts while increasing the band gap by 0.2 to 0.4 electron volts [15] [16] [17]. These groups preferentially attach at the C-3 and C-6 positions of the carbazole ring system [15] [16] [17]. The incorporation of cyano groups has been shown to enhance electron transport properties in organic light-emitting devices, with compounds containing these substituents exhibiting 2 to 3 orders of magnitude higher current compared to unsubstituted analogs [15] [16].

Nitro groups provide strong electron-withdrawing character and can be introduced at the C-3, C-6, and N-9 positions of the carbazole framework [1] . The presence of nitro substituents results in highest occupied molecular orbital lowering of 0.3 to 0.5 electron volts and band gap increases of 0.1 to 0.3 electron volts [1] . The electropolymerization behavior of nitro-substituted tercarbazoles involves carbazole-carbazole coupling mechanisms [1].

Functional GroupElectronic NatureEffect on HOMO (eV)Effect on Band Gap (eV)Preferred PositionReference Citation
Cyano (-CN)Strong electron-withdrawing-0.4 to -0.6+0.2 to +0.4C-3, C-6 [15] [16] [17]
Nitro (-NO₂)Strong electron-withdrawing-0.3 to -0.5+0.1 to +0.3C-3, C-6, N-9 [1]
Trifluoromethyl (-CF₃)Strong electron-withdrawing-0.3 to -0.4+0.1 to +0.2C-3, C-6 [17]
Carbonyl (-C=O)Moderate electron-withdrawing-0.2 to -0.3+0.1 to +0.2C-3, C-6 [15] [16]
Amino (-NH₂)Strong electron-donating+0.3 to +0.5-0.2 to -0.4C-3, C-6, N-9 [1]
Methoxy (-OCH₃)Moderate electron-donating+0.2 to +0.3-0.1 to -0.2C-3, C-6 [18]

Trifluoromethyl groups offer strong electron-withdrawing character with highest occupied molecular orbital effects of -0.3 to -0.4 electron volts and band gap increases of 0.1 to 0.2 electron volts [17]. The strategic positioning of trifluoromethyl groups has been shown to significantly impact both emission efficiency and photostability of carbazole-based materials [17]. The modification position of trifluoromethyl groups critically affects color purity and device performance characteristics [17].

Electron-donating groups such as amino and methoxy substituents provide complementary electronic effects, raising the highest occupied molecular orbital and decreasing the band gap [1] [18]. Amino groups represent particularly strong electron-donating substituents, capable of raising the highest occupied molecular orbital by 0.3 to 0.5 electron volts while decreasing the band gap by 0.2 to 0.4 electron volts [1] . The electropolymerization mechanism of amino-substituted tercarbazoles involves both carbazole-carbazole and amino-carbazole coupling pathways [1].

The thermal properties of functionalized N-phenyl-3,6-di(N-carbazolyl)carbazole derivatives demonstrate excellent stability characteristics essential for practical applications [19] [20]. Glass transition temperatures range from 170 to 200 degrees Celsius depending on the specific substitution pattern, while decomposition temperatures typically exceed 485 degrees Celsius [19] [20]. These thermal stability values significantly exceed those of many conventional organic materials, making these compounds suitable for high-temperature processing and operation [19] [20].

CompoundGlass Transition Temperature (°C)Decomposition Temperature (°C)Thermal Stability Range (°C)Reference Citation
N-phenyl-3,6-di(N-carbazolyl)carbazole185-200515-560Up to 428 [19] [20]
3,6-di(carbazol-9-yl)-N-(4-nitrophenyl)carbazole175-190490-520Up to 400 [1] [19]
3,6-di(carbazol-9-yl)-N-(4-aminophenyl)carbazole170-185485-515Up to 390 [1] [19]
Tercarbazole derivatives (general)179-200492-515Up to 515 [19]

XLogP3

11.1

Dates

Modify: 2023-08-16

Explore Compound Types